Clioquinol

Descripción general

Descripción

Clioquinol, also known as iodochlorhydroxyquin, is a synthetic compound belonging to the family of hydroxyquinolines. It is primarily recognized for its antifungal and antiprotozoal properties. This compound has been used in the treatment of various infections, including those caused by fungi and protozoa. its use has been limited due to concerns about neurotoxicity .

Métodos De Preparación

Clioquinol can be synthesized through several methods. One common synthetic route involves the iodination and chlorination of 8-hydroxyquinoline. The reaction typically requires the use of iodine and chlorine reagents under controlled conditions to ensure the selective halogenation of the quinoline ring . Industrial production methods often employ a one-pot synthesis approach, which simplifies the process and improves yield .

Análisis De Reacciones Químicas

Clioquinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form. Reducing agents such as sodium borohydride are typically used.

Substitution: this compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction produces hydroquinone derivatives .

Aplicaciones Científicas De Investigación

Neurodegenerative Disorders

Clioquinol has been investigated for its potential use in treating Alzheimer’s disease. Initial clinical trials showed conflicting results regarding its efficacy; however, ongoing research continues to explore its role in metal ion regulation and neuroprotection .

Cancer Treatment

Recent studies have demonstrated that this compound can induce cell death in various cancer cell lines through autophagy activation independent of zinc ionophore activity . Its application extends to:

- Leukemia : this compound has been shown to induce apoptosis in leukemia cells via mTOR inhibition.

- Myeloma : Similar effects have been observed in multiple myeloma cells, suggesting a broader application in hematological cancers.

Antiviral Activity

This compound has also emerged as a candidate for antiviral therapy against SARS-CoV-2. It inhibits the interaction between angiotensin-converting enzyme 2 (ACE2) and the spike protein of the virus, demonstrating significant antiviral properties . This discovery opens avenues for repurposing this compound in the context of COVID-19 treatment.

Antimicrobial Properties

Historically used as an antifungal and antiprotozoal agent, this compound exhibits strong antimicrobial activity against various pathogens. Recent studies have highlighted its effectiveness in preventing biofilm formation by Candida species, which is critical in managing infections associated with indwelling medical devices .

Safety Profile and Toxicity Concerns

While this compound has shown therapeutic potential, it is essential to address safety concerns stemming from its historical use linked to subacute myelo-optic neuropathy (SMON) outbreaks in Japan . Ongoing research aims to clarify its safety profile and identify genetic factors that may predispose individuals to adverse effects.

Data Summary

The following table summarizes key findings regarding this compound's applications across various diseases:

Mecanismo De Acción

Clioquinol exerts its effects primarily through metal chelation. It binds to metal ions such as zinc and copper, disrupting their availability and function in biological systems. This chelation process can inhibit the activity of metal-dependent enzymes and reduce oxidative stress by preventing metal-catalyzed reactions . In the context of neurodegenerative diseases, this compound’s ability to chelate metal ions helps in reducing the formation of amyloid plaques, which are associated with conditions like Alzheimer’s disease .

Comparación Con Compuestos Similares

Clioquinol is often compared with other hydroxyquinoline derivatives, such as nitroxoline and 8-hydroxyquinoline. While all these compounds share similar chelating properties, this compound is unique due to its dual halogenation (chlorine and iodine) which enhances its antimicrobial activity . Nitroxoline, on the other hand, is primarily used as an antibacterial agent and has shown effectiveness against urinary tract infections . 8-Hydroxyquinoline is widely used in analytical chemistry for metal ion detection and as a precursor for various pharmaceuticals .

Actividad Biológica

Clioquinol, a synthetic compound originally developed as an antimicrobial agent, has garnered significant attention for its diverse biological activities, particularly in oncology and neurodegenerative diseases. This article explores the mechanisms underlying its biological effects, supported by various studies and case analyses.

Overview of this compound

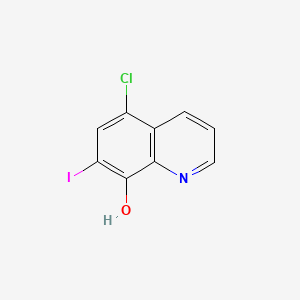

This compound (also known as 5-chloro-7-iodo-8-hydroxyquinoline) was initially used as an antifungal and antiprotozoal drug. However, its clinical use was curtailed due to associations with severe neurological side effects, notably subacute myelo-optic neuropathy (SMON) in Japan . Recent research has shifted focus toward its potential therapeutic applications, particularly in cancer treatment and neurodegenerative disorders.

1. Autophagy Induction

This compound has been shown to induce autophagy in leukemia and myeloma cells by disrupting the mTOR signaling pathway. This process involves:

- Inhibition of mTOR : this compound downregulates mTOR expression and activity, leading to decreased phosphorylation of P70S6K and 4E-BP1, proteins critical for autophagy regulation .

- LC3 Lipidation : It promotes the formation of LC3-II, a marker for autophagosome formation, indicating enhanced autophagic flux .

2. Cytotoxicity in Cancer Cells

This compound exhibits cytotoxic properties against various cancer cell lines through:

- Copper Dependency : Its anticancer activity is significantly enhanced in the presence of copper ions, which facilitate the drug's ability to inhibit proteasomal activity and promote apoptosis .

- Apoptotic Pathways : The compound triggers apoptosis via caspase activation, leading to programmed cell death in malignant cells .

3. Metal Chelation

This compound acts as a chelator for metal ions such as zinc and copper, which are implicated in neurodegenerative diseases:

- Reduction of Amyloid Plaque Formation : In models of Alzheimer's disease, this compound has been shown to reduce amyloid-beta aggregation by modulating metal ion interactions .

- Antioxidant Properties : By chelating transition metals, this compound may exert antioxidant effects that protect neuronal cells from oxidative stress .

Cancer Treatment

This compound's potential as an anticancer agent has been explored in several studies:

- A study demonstrated its efficacy in inducing cell death in leukemia and myeloma cell lines through mechanisms involving copper-dependent proteasomal inhibition .

- Clinical trials have indicated that this compound can be administered safely at certain dosages without significant toxicity, suggesting further investigation into its therapeutic benefits is warranted .

Neurodegenerative Diseases

Research indicates that this compound may have protective effects against neurodegenerative conditions:

- It has been investigated for its role in Alzheimer's disease treatment due to its ability to cross the blood-brain barrier and modulate metal ion homeostasis .

- Studies have shown promise in using this compound to prevent neuronal loss associated with conditions like Parkinson's disease by targeting metal-induced toxicity .

Table 1: Summary of Key Studies on this compound

Propiedades

IUPAC Name |

5-chloro-7-iodoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDFBFJGMNKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022837 | |

| Record name | Clioquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodochlorohydroxyquinoline is a cream-colored to brownish-yellow powder. Practically odorless. Decomposes at 178-179 °C. Used as a topical anti-infective. | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), One part dissolves in 43 parts of boiling alcohol, 128 parts chloroform, 17 parts of boiling ethyl acetate, 170 parts of cold acetic acid, 13 parts of boiling acetic acid. Almost insol in water, and alcohol, ether., Practically insol water and in alcohol | |

| Record name | SID855601 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CLIOQUINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Clioquinol is bacteriostatic, however, the precise mechanism of its action is unknown. | |

| Record name | Clioquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Brownish-yellow, bulky powder, Yellow brown needles from alcohol, acetic acid., A voluminous, spongy, yellowish to white brownish powder | |

CAS No. |

130-26-7 | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clioquinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clioquinol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clioquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | clioquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | clioquinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, 5-chloro-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clioquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clioquinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BHQ856EJ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLIOQUINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

352 to 354 °F (NTP, 1992), 178-179 °C | |

| Record name | IODOCHLOROHYDROXYQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20525 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Clioquinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLIOQUINOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.